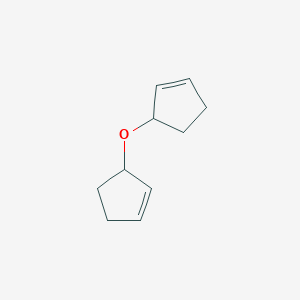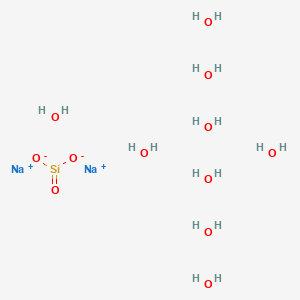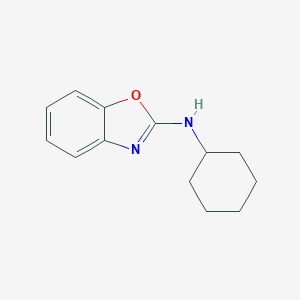
2-Methylpentane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentane-2-peroxol (MPP) is a peroxide compound that has been widely used in scientific research for its ability to initiate radical reactions. It is a colorless liquid with a boiling point of 110°C and a density of 0.94 g/mL. MPP is a highly reactive compound that can decompose explosively under certain conditions, making it a potentially hazardous substance to handle. However, its unique properties have made it a valuable tool in many areas of scientific research.
Mechanism of Action
2-Methylpentane-2-peroxol initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with monomers to form polymer chains. 2-Methylpentane-2-peroxol is a highly efficient radical initiator due to its ability to generate a large number of free radicals in a short period of time.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Methylpentane-2-peroxol. However, studies have shown that exposure to 2-Methylpentane-2-peroxol can cause irritation to the skin, eyes, and respiratory system. It is important to handle 2-Methylpentane-2-peroxol with caution and to use appropriate protective equipment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methylpentane-2-peroxol as a radical initiator is its high efficiency. It can initiate polymerization reactions at a much faster rate than other initiators, allowing for shorter reaction times and higher yields. However, 2-Methylpentane-2-peroxol is a highly reactive compound that can be hazardous to handle. It can decompose explosively under certain conditions, making it important to use appropriate safety precautions.
Future Directions
There are several areas of future research that could benefit from the use of 2-Methylpentane-2-peroxol. One potential application is in the synthesis of new materials with unique properties. 2-Methylpentane-2-peroxol could be used to initiate polymerization reactions of monomers that have not been previously explored, leading to the development of new materials with novel properties. Another area of research could be in the development of new methods for the controlled synthesis of polymers. By fine-tuning the reaction conditions, it may be possible to control the molecular weight and structure of the resulting polymers. Finally, 2-Methylpentane-2-peroxol could be used in the development of new drug delivery systems. By incorporating 2-Methylpentane-2-peroxol into the polymer matrix, it may be possible to create drug delivery systems that release drugs in a controlled manner over time.
Synthesis Methods
2-Methylpentane-2-peroxol can be synthesized through the reaction of tert-butyl hydroperoxide (TBHP) with 2-methylpentene in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and the resulting 2-Methylpentane-2-peroxol can be purified through distillation.
Scientific Research Applications
2-Methylpentane-2-peroxol has been used extensively in scientific research as a radical initiator for polymerization reactions. It is commonly used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. 2-Methylpentane-2-peroxol is also used in the production of resins, adhesives, and coatings.
properties
CAS RN |
13393-68-5 |
|---|---|
Product Name |
2-Methylpentane-2-peroxol |
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2-hydroperoxy-2-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |
InChI Key |
BZGMEGUFFDTCNP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)OO |
Canonical SMILES |
CCCC(C)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)











![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
